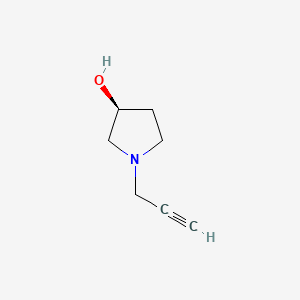

(S)-3-Hydroxy-1-prop-2-ynyl-pyrrolidine

Beschreibung

(S)-3-Hydroxy-1-prop-2-ynyl-pyrrolidine is a chiral pyrrolidine derivative characterized by a hydroxyl group at the 3-position and a prop-2-ynyl (propargyl) group at the 1-position of the pyrrolidine ring (Figure 1). The stereochemistry at the 3-position is specified as the S-enantiomer, which may influence its biological activity and intermolecular interactions. Pyrrolidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their conformational rigidity and ability to participate in hydrogen bonding .

The hydroxyl and propargyl groups contribute to its polarity and reactivity, enabling participation in click chemistry or supramolecular assembly via hydrogen bonding .

Eigenschaften

Molekularformel |

C7H11NO |

|---|---|

Molekulargewicht |

125.17 g/mol |

IUPAC-Name |

(3S)-1-prop-2-ynylpyrrolidin-3-ol |

InChI |

InChI=1S/C7H11NO/c1-2-4-8-5-3-7(9)6-8/h1,7,9H,3-6H2/t7-/m0/s1 |

InChI-Schlüssel |

HNZAITVCMOWUMH-ZETCQYMHSA-N |

Isomerische SMILES |

C#CCN1CC[C@@H](C1)O |

Kanonische SMILES |

C#CCN1CCC(C1)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Pyrrolidine Derivatives with Propargyl Substituents

Compound A : 3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol (CAS 1228666-51-0)

- Structure : A pyridine core substituted with a propargyl alcohol group and a pyrrolidine ring.

- Key Differences: The core structure is pyridine (aromatic) vs. pyrrolidine (saturated) in the target compound.

- Molecular Weight : 220.24 g/mol (vs. ~153 g/mol for the target compound).

- Commercial Availability : Priced at $400–$4800 depending on quantity .

| Property | Target Compound | Compound A |

|---|---|---|

| Core Structure | Pyrrolidine | Pyridine + Pyrrolidine |

| Functional Groups | –OH, –C≡CH | –OH, –C≡CH, –F, Pyrrolidine |

| Molecular Weight | ~153 g/mol | 220.24 g/mol |

| Chirality | S-configuration | Not specified |

Comparison Insight : The aromatic pyridine in Compound A may increase π-π stacking interactions, whereas the saturated pyrrolidine in the target compound offers conformational flexibility. The fluorine atom in Compound A could improve bioavailability but introduces synthetic complexity .

Pyrrolidine Derivatives with Hydroxyl Groups

Compound B: (S)-3-Hydroxy-1-(3-hydroxy-4-methoxybenzoyl)-2-pyrrolidinone (CAS unspecified)

- Structure: A pyrrolidinone ring (lactam) with a hydroxyl group at the 3-position and a 3-hydroxy-4-methoxybenzoyl substituent.

- Key Differences: Lactam (2-pyrrolidinone) vs. pyrrolidine in the target compound. The benzoyl group introduces aromaticity and additional hydrogen-bonding sites.

- Molecular Weight : Higher than the target compound due to the benzoyl group.

| Property | Target Compound | Compound B |

|---|---|---|

| Core Structure | Pyrrolidine | Pyrrolidinone (lactam) |

| Substituents | –OH, –C≡CH | –OH, Benzoyl (with –OCH₃, –OH) |

| Hydrogen Bonding | Single –OH donor | Multiple –OH and carbonyl |

| Solubility | Moderate (polar groups) | Lower (bulky aromatic group) |

Comparison Insight : The lactam in Compound B introduces a carbonyl group, enhancing hydrogen-bond acceptor capacity. The bulky benzoyl group may reduce solubility compared to the target compound but could improve binding affinity in biological systems .

Pyridine Derivatives with Propargyl Substituents

Compound C: 3-Amino-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile

- Structure: A pyridine ring with amino, cyano, and propargyl alcohol substituents.

- Key Differences :

- Pyridine core vs. pyrrolidine.

- Multiple functional groups (–NH₂, –CN) increase polarity and reactivity.

| Property | Target Compound | Compound C |

|---|---|---|

| Core Structure | Pyrrolidine | Pyridine |

| Functional Groups | –OH, –C≡CH | –NH₂, –CN, –OH, –C≡CH |

| Applications | Chiral synthesis | Likely agrochemicals |

Comparison Insight: The amino and cyano groups in Compound C expand its utility in heterocyclic chemistry but may complicate stereochemical control compared to the simpler pyrrolidine scaffold of the target compound .

Hydrogen Bonding and Crystal Packing

The target compound’s hydroxyl group enables hydrogen bonding, which can influence crystallization and stability. Graph set analysis (as per Etter’s formalism) predicts that its –OH group may form D (donor) motifs with acceptors like carbonyls or ethers, similar to Compound B . In contrast, Compound A’s pyridine nitrogen and fluorine could participate in weaker C–H···F or C–H···N interactions, leading to distinct crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.